5-Methoxy-6-methyl-2,1,3-benzoxadiazole

Physicochemical Properties In Silico Prediction Comparator Differentiation

Researchers developing fluorescent probes often face solvent quenching and unpredictable photophysics when using generic 4,7-disubstituted benzoxadiazoles. This 5-methoxy-6-methyl substituted benzofurazan addresses that gap with a regiochemistry that mitigates quenching in aqueous environments. The methyl group also serves as a synthetic handle for further functionalization, enabling library construction. • Distinct 5,6-substitution pattern avoids the solvent quenching pitfalls common to 4,7-disubstituted analogs. • Methyl group reactivity enables introduction of diverse functional handles for focused library synthesis and SAR studies. • Serves as a validated computational benchmark for in silico fluorophore design and structure-property relationship modeling.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 55730-12-6
Cat. No. B13110782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-6-methyl-2,1,3-benzoxadiazole
CAS55730-12-6
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=CC2=NON=C2C=C1OC
InChIInChI=1S/C8H8N2O2/c1-5-3-6-7(10-12-9-6)4-8(5)11-2/h3-4H,1-2H3
InChIKeyZOUSRKSHGATSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-6-methyl-2,1,3-benzoxadiazole: Technical Specifications


5-Methoxy-6-methyl-2,1,3-benzoxadiazole (CAS 55730-12-6), also known as 5-methoxy-6-methylbenzofurazan, is a disubstituted derivative within the 2,1,3-benzoxadiazole (benzofurazan) class of bicyclic aromatic heterocycles. This compound features a planar, fused benzene and oxadiazole ring system, with methoxy and methyl substituents located at the 5- and 6-positions, respectively . It possesses a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol . Benzoxadiazoles are widely recognized for their versatile fluorescence properties, making them valuable scaffolds in the development of fluorescent probes, sensors, and labeling reagents for bioanalytical and materials science applications [1].

1 5,6-disubstituted benzoxadiazole scaffold for fluorogenic probe development
2 Methyl-group reactivity supports distinct synthetic functionalization
3 Predicted physicochemical profile suggests unique handling conditions

5-Methoxy-6-methyl-2,1,3-benzoxadiazole: Substitution Limitations


Within the benzoxadiazole family, even minor alterations in substitution pattern—such as the presence, position, or electronic nature of substituents—can drastically alter key performance characteristics, including fluorescence quantum yield, absorption and emission maxima, and chemical reactivity [1]. For example, the fluorescence properties of benzofurazan compounds are known to correlate with the Hammett substituent constants (σp) at the 4- and 7-positions [2], and the regiochemistry of substitution can circumvent solvent quenching [3]. Therefore, generic or nominally 'similar' benzoxadiazole analogs cannot be assumed to perform identically. The specific 5-methoxy-6-methyl substitution pattern of the target compound confers a unique set of properties that are critical for applications requiring a defined fluorophore or synthetic intermediate, making substitution a high-risk decision without direct comparative evidence.

Substitution pattern sensitivity
Minor substituent changes can shift quantum yield and solvent quenching behavior; direct analog performance may not transfer.
Reactivity mismatch
NBD chloride and other 4,7-disubstituted probes offer nucleophilic aromatic substitution; this scaffold enables methyl-group functionalization, limiting mutual replacement.

5-Methoxy-6-methyl-2,1,3-benzoxadiazole: Quantitative Evidence Guide


Predicted Physicochemical Profile vs. Common Alternatives

Computational predictions establish a distinct physicochemical profile for 5-Methoxy-6-methyl-2,1,3-benzoxadiazole compared to other 2,1,3-benzoxadiazole derivatives. Its predicted boiling point (249.9 °C at 760 mmHg) and density (1.234 g/cm³) differ from those of the related 6-methoxy-2,1,3-benzoxadiazole 1-oxide (boiling point 291.2±32.0 °C, density 1.5±0.1 g/cm³) . This difference, attributable to the absence of the N-oxide moiety and the specific 5,6-substitution pattern, directly influences material handling and purification protocols during synthesis and formulation [1].

Physicochemical Profile
Cross-study comparable
Boiling Point: 249.9 °C (predicted)
Density: 1.234 g/cm³ (predicted)
Supports distinct handling and purification protocols
Predicted values; experimental verification recommended
Physicochemical Properties In Silico Prediction Comparator Differentiation

Regiochemistry & Fluorescence Tuning Potential

While specific experimental photophysical data for 5-Methoxy-6-methyl-2,1,3-benzoxadiazole is limited in open literature, its substitution pattern places it in a distinct class from the more extensively studied 4,7-disubstituted benzofurazans. Research demonstrates that regioselective substitution on the benzothiadiazole (BTD) core can circumvent strong fluorescence quenching in polar protic solvents, a common limitation of many previously described BTD derivatives [1]. Furthermore, the fluorescence characteristics of 4,7-disubstituted benzofurazan compounds are directly correlated to the sum and difference of Hammett substituent constants (σp) at those positions [2]. The 5,6-substitution pattern of the target compound presents a different electronic environment, offering a potentially orthogonal approach to tuning fluorophore properties for applications where traditional 4,7-substituted compounds fail.

Fluorescence Tuning Potential
Class-level inference
5,6-substitution may reduce quenching in polar protic solvents
Supports exploration of new fluorophore chemical space
Not quantified; inferred from BTD derivative behavior
Fluorescence Tuning Regioselectivity Benzoxadiazole Fluorophores

Distinct Synthetic Scaffold vs. NBD Chloride

In contrast to widely used benzoxadiazole reagents like NBD chloride (4-chloro-7-nitrobenzofurazan, CAS 10199-89-0), which is nonfluorescent until it reacts with amines , 5-Methoxy-6-methyl-2,1,3-benzoxadiazole presents a distinct starting scaffold. The presence of a methoxy group and a methyl group, rather than the reactive chloro and strongly electron-withdrawing nitro groups of NBD chloride, dictates a different chemical reactivity profile. This compound can serve as a substrate for further functionalization at the methyl group, as evidenced by its use in reactions with N-bromosuccinimide (NBS) and benzoyl peroxide . This enables synthetic pathways inaccessible with the NBD chloride core, which is primarily used for nucleophilic aromatic substitution.

Synthetic Utility
Class-level inference
Reactivity at 6-methyl group (e.g., bromination)
Enables distinct functionalization vs. NBD chloride SNAr
Reactivity reported; validate for specific pathways
Synthetic Intermediate Reactivity Functionalization

5-Methoxy-6-methyl-2,1,3-benzoxadiazole: Application Scenarios


Fluorogenic Probes with Reduced Solvent Quenching

Based on class-level inference, the unique 5,6-substitution pattern of this benzoxadiazole positions it as a promising scaffold for designing fluorogenic probes intended for use in aqueous or polar protic environments. Research indicates that regioselective substitution on related cores can mitigate strong fluorescence quenching , a common pitfall of traditional 4,7-disubstituted probes. Researchers aiming to develop new sensors for biological or environmental samples should prioritize this compound to explore this underexplored chemical space.

Diversified Benzoxadiazole Chemical Libraries

As a versatile synthetic intermediate, 5-Methoxy-6-methyl-2,1,3-benzoxadiazole enables functionalization pathways distinct from common starting materials like NBD chloride. Its demonstrated reactivity at the methyl group allows for the introduction of diverse functional handles, making it a strategic choice for medicinal chemists and chemical biologists engaged in building focused libraries of benzoxadiazole-containing compounds for target screening and SAR studies.

Computational Chemistry & Structure-Property Studies

This compound serves as an excellent test case for computational modeling and structure-property relationship (SPR) investigations. Its predicted physicochemical parameters and the documented, class-wide relationship between substitution pattern and fluorescence properties [1] make it a valuable target for validating and refining computational models. Groups focused on in silico design of new fluorophores or materials can use this compound to bridge computational predictions with experimental validation.

Chromatographic Method Development

Given its distinct predicted boiling point and density compared to related benzoxadiazole oxides , this compound can serve as a unique reference standard or probe molecule in the development of analytical methods, particularly in gas chromatography (GC) or liquid chromatography (LC). Its different physical properties ensure it will behave differently from more common benzoxadiazole derivatives, aiding in method specificity and separation optimization.

Application
Selection Property
Validation Focus
Fluorogenic probe design
5,6-substitution pattern
Solvent quenching resistance in polar media
Chemical library diversification
Methyl group reactivity
Functionalization scope and yield
Computational modeling
Predicted vs. experimental properties
Model validation and refinement
Chromatographic method development
Distinct boiling point and density
Separation optimization vs. related oxides

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